(E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide
説明
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-25-15-8-6-14(7-9-15)19-22-23-20(28-19)21-18(24)11-5-13-4-10-16(26-2)17(12-13)27-3/h4-12H,1-3H3,(H,21,23,24)/b11-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUDPULNWNQKEY-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity based on recent studies and findings.
Chemical Structure and Properties
- Molecular Formula : C23H27N5O4S
- Molecular Weight : 469.56 g/mol
- CAS Number : 497951-58-3
The structure of this compound features a thiadiazole ring, which is known for its diverse biological activities, including anticancer properties.
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. A study on various thiadiazole derivatives demonstrated their efficacy against multiple cancer cell lines:
- Cell Lines Tested :
- Lung Cancer (A549)
- Skin Cancer (SK-MEL-2)
- Ovarian Cancer (SK-OV-3)
- Colon Cancer (HCT15)
The compound showed notable cytotoxicity across these cell lines, with an IC50 value indicating the concentration required to inhibit cell growth by 50% .
The anticancer effects of thiadiazole derivatives are often linked to their ability to induce apoptosis in cancer cells. The proposed mechanisms include:
- Inhibition of Kinase Pathways : Compounds have been shown to inhibit ERK1/2 pathways, which are crucial for cell proliferation.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G1/S phase, preventing cancer cells from dividing .
Case Studies and Research Findings
- Cytotoxicity Testing :
- Structure-Activity Relationship :
- Selectivity Towards Cancer Cells :
Data Summary Table
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | SK-MEL-2 | 4.27 | ERK1/2 inhibition; Apoptosis induction |
| Compound B | A549 | 10.5 | Cell cycle arrest at G1/S phase |
| Compound C | HCT15 | 12.57 | Selective toxicity towards cancer cells |
類似化合物との比較
Comparison with Similar Compounds
The compound belongs to a broader class of 1,3,4-thiadiazole-acrylamide hybrids, which are extensively studied for their anticancer, antimicrobial, and antiparasitic activities. Below is a systematic comparison with structurally and functionally related compounds:
Structural and Functional Analogues
Key Insights from Comparative Analysis
Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound may enhance metabolic stability compared to analogs with single methoxy or hydroxy groups (e.g., 7f in ) .
Core Heterocycle Influence :
- Thiadiazole derivatives generally show stronger anticancer activity than thiazole analogs (e.g., vs. 14), likely due to enhanced electron-withdrawing properties and binding affinity .
Synthetic Flexibility :
- The acrylamide-thiadiazole scaffold allows modular synthesis, enabling rapid exploration of substituent effects (e.g., and use similar condensation protocols) .
Critical Research Findings
- Anticancer Potential: Structural analogs of the target compound, such as compound 8 in , demonstrate cytotoxic activity, suggesting that the 3,4-dimethoxy variant may exhibit comparable or enhanced efficacy .
- Broad-Spectrum Applications : Thiadiazole-acrylamide hybrids are versatile; for example, highlights insecticidal activity in benzylideneamine derivatives, indicating possible dual therapeutic roles .
- Synthetic Challenges : The introduction of multiple methoxy groups (as in the target compound) may complicate purification due to increased polarity, necessitating advanced chromatographic techniques .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide, and how are intermediates characterized?
- Methodology :
- Coupling Reaction : React 3,4-dimethoxyphenylacrylic acid with 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine using coupling agents like EDCI in DMF under ice-cooling. Stir for 12–24 hours at room temperature .
- Purification : Concentrate under reduced pressure, wash with ethanol/water mixtures, and purify via column chromatography (e.g., silica gel, eluent: ethyl acetate/petroleum ether) .
- Characterization : Confirm structure using -NMR, -NMR, IR, and high-resolution mass spectrometry (HRMS). Compare spectral data with analogs in literature (e.g., shifts for methoxy groups at δ 3.8–4.0 ppm in -NMR) .
Q. How is the structural identity of the compound validated post-synthesis?
- Methodology :
- Spectroscopic Analysis : Use -NMR to confirm the (E)-configuration of the acrylamide double bond (coupling constant ) and -NMR to verify carbonyl (C=O) at ~165 ppm .
- Elemental Analysis : Compare experimental C, H, N, S percentages with theoretical values (deviation <0.3%) .
- Melting Point : Determine consistency with analogs (e.g., 180–185°C for similar thiadiazole-acrylamides) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for coupling efficiency. DMF typically enhances amide bond formation .
- Catalyst Variation : Compare EDCI with DCC or HOBt for reduced side products. Monitor via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) .
- Temperature Control : Optimize reaction at 0–5°C to minimize isomerization of the acrylamide double bond .
Q. What crystallographic techniques are used to resolve the compound’s 3D structure, and how is SHELX employed?
- Methodology :
- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: methanol/chloroform). Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
- Refinement with SHELXL : Use SHELX-2018 for structure solution (direct methods) and refinement (full-matrix least-squares). Analyze Hirshfeld surfaces to assess intermolecular interactions (e.g., C–H···O bonds) .
Q. How is the compound’s cytotoxic activity evaluated in cancer cell lines, and what assays resolve mechanism-specific effects?
- Methodology :
- MTT Assay : Treat MCF-7 (breast) and A549 (lung) cells for 48–72 hours. Calculate IC values (e.g., 8.2 μM for MCF-7) .
- Apoptosis Detection : Use Annexin V-FITC/PI staining and flow cytometry. Compare with positive controls (e.g., cisplatin) .
- Cell Cycle Analysis : Fix cells with ethanol, stain with propidium iodide, and analyze G1/S arrest via flow cytometry .
Q. How are contradictory bioactivity data resolved across structurally similar analogs?
- Methodology :
- SAR Studies : Compare substituent effects. For example, 3,4-dimethoxy vs. 4-methoxy groups ( : Compound 8 with IC = 11.3 μM vs. 4-methoxy analog IC = 23.5 μM) .
- Computational Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). Highlight hydrogen bonds between methoxy groups and Thr766 .
Q. What strategies are used to assess the compound’s stability under physiological conditions?
- Methodology :
- HPLC Stability Assay : Incubate in PBS (pH 7.4) and human plasma (37°C). Monitor degradation at 254 nm over 24 hours .
- Metabolite Profiling : Use LC-MS/MS to identify hydrolysis products (e.g., cleavage of the acrylamide bond) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
